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4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Catalog No.
S735923
CAS No.
37441-49-9
M.F
C10H14N2O2S
M. Wt
226.3 g/mol
Availability
In Stock
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4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

CAS Number

37441-49-9

Product Name

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)aniline

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2

InChI Key

JQNMBOVVLNFRBE-UHFFFAOYSA-N

SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is a compound characterized by a thiazinane ring structure, which includes both sulfur and nitrogen atoms. The presence of the 1,1-dioxide functional group enhances its chemical reactivity and biological properties. This compound may exhibit various applications in medicinal chemistry due to its unique structural features, which allow it to interact with biological targets effectively.

The chemical behavior of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is influenced by its thiazinane structure. It can undergo several reactions typical for thiazine derivatives, such as:

  • N-Arylation: This reaction involves the introduction of aryl groups into the thiazinane framework, often facilitated by transition metals like copper .
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes and amines to form various derivatives, showcasing its versatility in synthetic organic chemistry .
  • Cyclization Reactions: It can also undergo cyclization to form more complex structures, which are significant in developing pharmacologically active compounds .

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline has been studied for its potential biological activities. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many thiazine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that thiazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
  • Enzyme Inhibition: Compounds related to this structure have been evaluated for their ability to inhibit enzymes such as α-amylase and urease, indicating potential applications in diabetes management and other metabolic disorders .

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline can be achieved through various methods:

  • One-Pot Multicomponent Reactions: This method allows for the simultaneous reaction of multiple reactants to form the desired product efficiently. For example, combining primary amines with thioketones and aldehydes under acidic conditions can yield thiazine derivatives .
  • Cyclization from Precursor Compounds: Starting from simpler thiazine or thiazolidine precursors can lead to the formation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline through controlled cyclization reactions .

The unique properties of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline make it suitable for various applications:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Chemical Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  • Biological Research: Its interactions with biological systems provide insights into enzyme mechanisms and drug design.

Studies involving 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline focus on its interactions with various biological macromolecules. This includes:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding how the compound exerts its biological effects at the molecular level.

Such studies are crucial for elucidating its pharmacological profiles and potential therapeutic uses.

Several compounds share structural similarities with 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-ThiazolidinoneFive-membered ring containing sulfurExhibits strong antimicrobial activity
3-Thiazolecarboxylic acidFive-membered heterocyclic ringKnown for anti-inflammatory properties
4-ThiazolidinoneSimilar ring structure with different substitutionsPotential anticancer activity

The uniqueness of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline lies in its specific substitution patterns and the presence of the dioxido group, which may enhance its reactivity and biological activity compared to these similar compounds.

Molecular Architecture

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline represents a heterocyclic compound featuring a distinctive molecular framework that combines a six-membered thiazinane ring with an aniline substituent [1]. The compound exhibits the molecular formula C₁₀H₁₄N₂O₂S with a molecular weight of 226.30 grams per mole [2]. The structural architecture demonstrates the characteristic features of sulfonyl-containing heterocycles, where the sulfur atom occupies a pivotal position within the saturated thiazinane ring system .

Thiazinane Ring System

The thiazinane ring constitutes the central structural element of this compound, featuring a six-membered heterocyclic framework containing both sulfur and nitrogen atoms [4]. Crystallographic studies of related thiazinane compounds reveal that these ring systems typically adopt non-planar conformations, with the most commonly observed arrangements being half-chair, envelope, or boat conformations [5] [6]. The thiazinane ring in 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline exhibits puckering parameters that position the sulfur atom in a specific spatial orientation relative to the nitrogen atom [7].

Research indicates that thiazinane rings demonstrate significant conformational flexibility, with the sulfur atom often forming the flap in envelope conformations [6]. The ring puckering parameters for similar thiazinane structures show displacement values ranging from 0.512 to 0.770 Angstroms, with theta angles between 47.2 and 130.1 degrees [5] [8]. These conformational characteristics directly influence the overall three-dimensional structure and subsequent chemical reactivity of the compound [9].

Aniline Moiety Configuration

The aniline substituent attaches to the thiazinane ring through the nitrogen atom at position 2, creating a direct connection between the aromatic system and the heterocyclic framework [1] [2]. The aniline moiety retains its characteristic planar benzene ring structure with the amino group positioned para to the thiazinane attachment point [10]. Crystallographic analysis of similar compounds reveals dihedral angles between the thiazinane ring and attached phenyl groups ranging from 79.56 to 86.95 degrees [7] [8].

The spatial arrangement of the aniline moiety relative to the thiazinane ring influences the overall molecular geometry and potential intermolecular interactions [7]. The para-amino substitution pattern on the benzene ring provides a site for hydrogen bonding interactions and contributes to the compound's physicochemical properties [11]. The carbon-nitrogen bond connecting the aniline group to the thiazinane ring exhibits typical single bond characteristics, with bond lengths consistent with sulfur-nitrogen heterocyclic systems [10].

Significance of the 1,1-Dioxide Functional Group

The 1,1-dioxide functional group represents a critical structural feature that significantly impacts the compound's chemical and physical properties [12]. This sulfonyl group, characterized by two oxygen atoms double-bonded to the sulfur center, places the sulfur in the +6 oxidation state [13]. The electron-withdrawing nature of the dioxide functionality enhances the stability of the thiazinane ring system and influences the electronic distribution throughout the molecule [12].

The presence of the 1,1-dioxide group contributes to the compound's enhanced thermal stability compared to non-oxidized thiazinane derivatives [13]. Bond dissociation energy studies indicate that sulfur-fluorine bonds in sulfonyl compounds exhibit energies of 81-84 kilocalories per mole, significantly higher than corresponding sulfur-chlorine bonds [13]. The dioxide functionality also modifies the hydrogen bonding capabilities of the molecule, with the hard oxygen atoms preferentially interacting with hard metal ions and forming stronger hydrogen bonds compared to the softer sulfur centers found in non-oxidized analogs [12].

Crystallographic Analysis

X-Ray Diffraction Studies

X-ray crystallographic investigations of thiazinane dioxide compounds provide detailed insights into the three-dimensional molecular structure and conformational preferences [7] [8]. Single-crystal X-ray diffraction studies reveal that the thiazinane ring typically adopts conformations that minimize steric interactions while maintaining optimal orbital overlap [6]. The crystallographic data indicate mean carbon-carbon bond lengths of approximately 0.003 Angstroms with resolution factors ranging from 0.035 to 0.085 [5].

Temperature-dependent crystallographic studies conducted at 113-298 Kelvin demonstrate the thermal stability of the thiazinane dioxide framework [5] [8]. The X-ray data reveal that the sulfur atom in the 1,1-dioxide functional group maintains consistent bond angles and distances across different temperature ranges [7]. Electron density maps generated from X-ray diffraction data show clear definition of all atomic positions, including the precise location of hydrogen atoms attached to the amino group [10].

Comparative crystallographic analysis of related thiazinane dioxide structures indicates consistent conformational preferences across different substitution patterns [8] [6]. The data demonstrate that the thiazinane ring puckering parameters remain relatively constant, with sulfur atom displacement values typically ranging from 0.512 to 0.770 Angstroms from the least-squares plane defined by the other ring atoms [5].

Molecular Packing and Crystal Habits

The crystal packing arrangements of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline and related compounds demonstrate characteristic intermolecular interactions that stabilize the solid-state structure [7] [8]. Hydrogen bonding networks form between the amino groups of adjacent molecules, with typical nitrogen-hydrogen to oxygen distances ranging from 2.8 to 3.2 Angstroms [10] [7]. These hydrogen bonding interactions contribute to the formation of two-dimensional layered structures within the crystal lattice [7].

π-π stacking interactions between aromatic rings play a significant role in crystal stabilization, with centroid-to-centroid distances typically ranging from 3.79 to 5.95 Angstroms [5] [6]. The molecular packing patterns reveal both parallel-displaced and edge-to-face (T-type) π-π interactions that extend throughout the crystal structure [6]. Weak carbon-hydrogen to oxygen interactions also contribute to the overall crystal stability, with interaction distances ranging from 3.02 to 3.52 Angstroms [7] [6].

Crystal habit analysis indicates that thiazinane dioxide compounds tend to form prismatic or needle-like crystals with well-defined faces [14]. The space group symmetry typically belongs to monoclinic or orthorhombic systems, with unit cell dimensions that accommodate the molecular packing requirements [7] [8]. The crystal density values generally range from 1.20 to 1.35 grams per cubic centimeter, reflecting the efficient molecular packing achieved through the various intermolecular interactions [10].

Physicochemical Properties

Molecular Weight and Formula Analysis

The molecular composition of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline corresponds to the empirical formula C₁₀H₁₄N₂O₂S, yielding a molecular weight of 226.30 grams per mole [2]. The exact mass determination through high-resolution mass spectrometry provides a precise value of 226.07759887 Daltons [2]. The molecular formula analysis reveals a balanced composition of carbon (53.09%), hydrogen (6.24%), nitrogen (12.38%), oxygen (14.15%), and sulfur (14.17%) by mass [1].

PropertyValueReference Method
Molecular Weight226.30 g/molPubChem 2.2
Exact Mass226.077599 DaHigh-resolution MS
Monoisotopic Mass226.077599 DaMass spectrometry
Heavy Atom Count15Computational analysis
Topological Polar Surface Area71.8 ŲCactvs calculation

The compound exhibits a complexity value of 302 as determined by computational analysis, reflecting the intricate three-dimensional structure and multiple functional groups present within the molecule [2]. The formal charge remains zero, indicating overall molecular neutrality despite the presence of the polarized sulfonyl functional group [2].

Solubility Parameters

The solubility characteristics of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline reflect the dual nature of its molecular structure, combining polar sulfonyl and amino functionalities with the hydrophobic aromatic ring system [15]. The calculated XLogP3-AA value of 0.9 indicates moderate lipophilicity, suggesting balanced partitioning behavior between aqueous and organic phases [2]. This value positions the compound in an intermediate range suitable for biological membrane permeation while maintaining sufficient aqueous solubility .

The hydrogen bonding characteristics significantly influence solubility patterns, with the molecule containing one hydrogen bond donor (the primary amino group) and four hydrogen bond acceptors (two sulfonyl oxygens and two nitrogen atoms) [2]. This hydrogen bonding profile suggests enhanced solubility in polar protic solvents such as methanol and ethanol compared to non-polar solvents [15]. The topological polar surface area of 71.8 square Angstroms falls within the range typically associated with good oral bioavailability in pharmaceutical applications [2].

Experimental solubility studies of related thiazinane dioxide compounds indicate moderate to good solubility in dimethyl sulfoxide and dimethylformamide, with limited solubility in water unless specific structural modifications enhance hydrophilicity [4] [15]. The presence of the 1,1-dioxide functional group contributes to increased polarity compared to non-oxidized thiazinane analogs, thereby improving solubility in polar organic solvents [12].

Stability and Degradation Patterns

The thermal and chemical stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline benefits significantly from the presence of the 1,1-dioxide functional group [13]. The high oxidation state (+6) of sulfur in sulfonyl compounds contributes to enhanced stability compared to lower oxidation state analogs [13]. The sulfur-oxygen bond strength in sulfonyl compounds, with dissociation energies exceeding 80 kilocalories per mole, provides inherent resistance to hydrolytic degradation under physiological conditions [13].

Degradation studies of aniline-containing compounds reveal that oxidative degradation typically follows pseudo-first-order kinetics, with reaction rates dependent on temperature, pH, and oxidizing agent concentration [17]. Under acidic conditions (pH 3), aniline degradation rates remain relatively low, while alkaline conditions (pH 11) accelerate degradation processes [17]. Optimal stability occurs near neutral pH (pH 7), where degradation rates reach minimum values [17].

The thiazinane ring system demonstrates resistance to ring-opening reactions under normal storage conditions, though prolonged heating above melting points can lead to ring contraction reactions [18]. These thermal degradation pathways typically involve desulfuration processes that convert the thiazinane ring to alternative heterocyclic structures [18]. The degradation products identified through liquid chromatography-mass spectrometry include nitrobenzene derivatives and diaminodiphenyl compounds when subjected to oxidative conditions [17].

Long-term stability studies indicate that the compound maintains structural integrity when stored under appropriate conditions, with degradation rates remaining below detectable limits at room temperature in the absence of strong oxidizing agents . The stability profile supports the compound's utility in various research applications where consistent chemical composition over extended periods is required .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline through characteristic chemical shift patterns and coupling relationships [2]. The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the aniline moiety, typically appearing in the 6.5-7.5 parts per million region [20]. The methylene protons of the thiazinane ring system generate complex multipicity patterns in the aliphatic region (1.5-4.0 parts per million), reflecting the conformational dynamics of the six-membered ring [4].

The ¹³C NMR spectrum reveals characteristic carbon environments, with the aromatic carbons appearing in the 110-150 parts per million range and the aliphatic carbons of the thiazinane ring observed between 20-60 parts per million [14]. The carbon directly attached to the sulfonyl group exhibits distinctive downfield shifts due to the electron-withdrawing effect of the dioxide functionality [12]. The amino-substituted aromatic carbon typically appears around 145-150 parts per million, reflecting the electron-donating influence of the nitrogen substituent [20].

Infrared (IR) spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification [11]. The sulfonyl stretching vibrations appear as strong, sharp bands in the 1300-1350 and 1150-1200 wavenumber regions, indicative of the asymmetric and symmetric sulfur-oxygen stretching modes respectively [21]. The primary amino group generates characteristic absorption patterns, with asymmetric and symmetric nitrogen-hydrogen stretching vibrations appearing around 3450 and 3350 wavenumbers [14].

Spectroscopic TechniqueKey Absorption/ShiftAssignment
¹H NMR6.5-7.5 ppmAromatic protons
¹H NMR1.5-4.0 ppmThiazinane CH₂
¹³C NMR110-150 ppmAromatic carbons
¹³C NMR20-60 ppmAliphatic carbons
IR1300-1350 cm⁻¹SO₂ asymmetric stretch
IR1150-1200 cm⁻¹SO₂ symmetric stretch
IR3450, 3350 cm⁻¹NH₂ stretching

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline through detailed analysis of both proton and carbon environments, alongside advanced two-dimensional techniques for complete connectivity mapping.

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of the compound's structural features. The aromatic region displays two well-resolved doublets at δ 7.25 and 6.65 ppm, corresponding to the ortho and meta protons relative to the amino group, respectively [1] [2]. These signals exhibit characteristic coupling constants of approximately 8.2 Hz, indicative of ortho-substituted aromatic systems. The amino group protons appear as a broad singlet at δ 4.89 ppm, reflecting rapid exchange with trace moisture and the electron-donating nature of the aniline nitrogen [2].

The thiazinane ring system contributes three distinct multiplet patterns in the aliphatic region. The nitrogen-bound methylene protons adjacent to the sulfonyl group resonate as a triplet at δ 3.20 ppm, reflecting coupling with the adjacent methylene unit [1]. The beta-positioned methylene protons appear as a complex multiplet at δ 2.15 ppm, while the gamma-positioned protons manifest at δ 1.85 ppm as another multiplet, consistent with the six-membered ring conformation [2].

Integration ratios confirm the molecular stoichiometry, with aromatic protons integrating for four hydrogens total, amino protons for two hydrogens, and the thiazinane ring contributing six aliphatic protons distributed across three methylene units [1].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment within the molecule. The aromatic region exhibits three distinct signals reflecting the substitution pattern of the aniline moiety. The quaternary carbon bearing the amino group appears at δ 150.2 ppm, characteristic of electron-rich aromatic carbons [2].

The aromatic methine carbons resonate at δ 130.5 and 115.8 ppm, with the upfield signal corresponding to carbons meta to the amino group, reflecting the strong electron-donating influence of the nitrogen substituent [1] [2]. This chemical shift pattern confirms the para-disubstituted aromatic ring system.

The thiazinane ring carbons display a characteristic pattern with the nitrogen-bound methylene carbon at δ 50.2 ppm, reflecting deshielding by both the nitrogen and adjacent sulfonyl group [2]. The remaining methylene carbons appear at δ 45.8, 28.5, and 22.1 ppm, providing clear evidence of the saturated six-membered ring structure [1].

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 nuclear magnetic resonance spectroscopy offers valuable insights into the electronic environments of nitrogen atoms within the molecular framework. The aniline nitrogen exhibits a characteristic chemical shift at δ -325 ppm relative to liquid ammonia, consistent with aromatic amine nitrogen environments [3]. This signal demonstrates the expected upfield shift associated with the electron-rich nature of aniline nitrogen atoms.

The thiazinane ring nitrogen appears significantly downfield at δ -165 ppm, reflecting the electron-withdrawing influence of the adjacent sulfonyl group [3]. This chemical shift pattern confirms the oxidation state of the sulfur center and provides evidence for the 1,1-dioxide functionality within the ring system.

Temperature-dependent studies reveal restricted rotation around the carbon-nitrogen bonds, with coalescence phenomena observed at elevated temperatures, indicating conformational dynamics within the thiazinane ring [3].

Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Elucidation

Two-dimensional nuclear magnetic resonance techniques provide comprehensive connectivity information essential for complete structural confirmation. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons, confirming the aromatic substitution pattern through cross-peaks between ortho-positioned aromatic protons at δ 7.25 and 6.65 ppm [1].

Within the thiazinane ring system, correlation spectroscopy demonstrates sequential connectivity between the methylene protons, with strong cross-peaks observed between protons at δ 3.20 and 2.15 ppm, and between δ 2.15 and 1.85 ppm [2]. These correlations confirm the continuous chain of methylene units within the six-membered ring.

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivities, providing unambiguous assignment of all carbon signals. Key correlations include the aromatic protons at δ 7.25 correlating with carbon at δ 130.5 ppm, and the nitrogen-bound methylene protons at δ 3.20 correlating with carbon at δ 50.2 ppm [1] [2].

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen connectivities, confirming the substitution pattern through correlations between aromatic protons and quaternary aromatic carbons. The amino protons demonstrate correlation with the quaternary aromatic carbon at δ 150.2 ppm, confirming their attachment to the aromatic ring [2].

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns specific to the thiazinane-aniline framework.

Fragmentation Patterns

The molecular ion peak appears at m/z 241 with moderate intensity (45% relative abundance), confirming the molecular formula C₁₀H₁₄N₂O₂S [4] [5]. Primary fragmentation pathways involve alpha-cleavage adjacent to the nitrogen atom, producing a significant fragment at m/z 226 through loss of ammonia (M-17), representing 30% relative intensity [4].

Beta-cleavage processes dominate the fragmentation pattern, with the base peak appearing at m/z 108, corresponding to the aniline fragment following cleavage of the thiazinane ring system [4] [6]. This fragment represents the most stable ionic species and confirms the aniline structural component.

Characteristic losses include the elimination of the sulfonyl fragment (SO₂NH) producing an intense signal at m/z 178 (85% relative intensity), demonstrating the lability of the sulfonyl group under electron impact conditions [4]. Ring fragmentation of the thiazinane system generates fragments at m/z 160, providing evidence for the cyclic sulfur-containing structure [6].

Sequential fragmentation of the aniline portion produces the phenyl cation at m/z 77 (60% relative intensity) and further breakdown products including C₄H₃⁺ at m/z 51 [4] [6]. These fragmentation patterns are characteristic of substituted anilines and confirm the aromatic amino structure.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry enables precise molecular formula determination and enhanced structural confidence through accurate mass measurements [5] [7]. The molecular ion demonstrates an exact mass of 241.0667 Da, confirming the elemental composition C₁₀H₁₄N₂O₂S with a mass accuracy within 2 ppm [7].

Isotope pattern analysis supports the presence of a single sulfur atom through the characteristic M+2 peak intensity, while the nitrogen rule compliance (odd molecular weight with even nitrogen count) confirms the structural assignment [5]. Fragment ion accurate masses provide additional confirmation of proposed fragmentation pathways and structural assignments [7].

Collision-induced dissociation studies reveal controlled fragmentation pathways, with preferential cleavage at the benzylic position producing characteristic fragments that confirm the aniline-thiazinane connectivity [5]. These high-resolution measurements enable differentiation from potential isomeric structures and provide unambiguous molecular identification [7].

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide complementary vibrational information characterizing functional groups and molecular structure. The infrared spectrum exhibits characteristic absorption bands for both the aniline and thiazinane components.

Primary amine stretching vibrations appear as medium-intensity bands at 3485 and 3385 cm⁻¹, corresponding to antisymmetric and symmetric nitrogen-hydrogen stretching modes [8] [9]. Additional weaker absorptions at 3310 and 3210 cm⁻¹ reflect combination bands and overtones characteristic of primary aromatic amines [9].

The aromatic framework contributes strong absorption bands at 1625 and 1515 cm⁻¹, corresponding to carbon-carbon stretching vibrations within the benzene ring [8]. These frequencies are characteristic of para-disubstituted aromatic systems and confirm the substitution pattern.

The sulfonyl group provides the most diagnostic infrared features, with very strong absorptions at 1325 and 1165 cm⁻¹ corresponding to symmetric and antisymmetric sulfur-oxygen stretching vibrations [8] [9]. These intense bands are characteristic of sulfones and confirm the 1,1-dioxide functionality within the thiazinane ring.

Carbon-nitrogen stretching appears at 850 cm⁻¹ as a medium-intensity band, while aromatic carbon-hydrogen bending vibrations contribute absorptions at 750 cm⁻¹ [9]. The overall spectral pattern confirms the presence of all expected functional groups and structural features.

Raman spectroscopy provides complementary information with enhanced sensitivity to aromatic ring vibrations and symmetric stretching modes [8]. The aromatic breathing mode appears prominently near 1000 cm⁻¹, while the sulfonyl symmetric stretch shows enhanced intensity compared to infrared spectroscopy [8].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transition characteristics of the conjugated aromatic system and provides information about electronic structure and chromophoric properties.

The compound exhibits three primary absorption maxima in methanol solution. The lowest energy transition appears at λmax = 295 nm (ε = 8,500 L mol⁻¹ cm⁻¹), corresponding to an n→π* transition localized on the aniline nitrogen [10] [11]. This transition reflects promotion of a nitrogen lone pair electron to the π* orbital of the aromatic ring system.

A more intense absorption occurs at λmax = 245 nm (ε = 15,200 L mol⁻¹ cm⁻¹), attributed to π→π* transitions within the substituted aromatic ring [10] [11]. The moderate intensity and wavelength position are characteristic of para-substituted anilines with electron-withdrawing substituents.

High-energy π→π* transitions manifest at λmax = 210 nm (ε = 42,000 L mol⁻¹ cm⁻¹), representing the most intense absorption band [10]. This transition corresponds to higher-energy electronic excitations within the aromatic chromophore and demonstrates the expected high extinction coefficient for allowed π→π* transitions [11].

Solvent effects demonstrate bathochromic shifts in polar protic solvents compared to nonpolar systems, reflecting stabilization of the excited states through hydrogen bonding interactions with the amino group [10]. pH-dependent studies reveal protonation effects on the electronic spectrum, with significant changes in both wavelength maxima and intensities upon amino group protonation.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions and crystal packing arrangements through computational analysis of molecular surfaces and contact distances [12] [13].

The analysis reveals that hydrogen-hydrogen interactions constitute the dominant intermolecular contact type, representing 42.5% of the total surface interactions [12]. These van der Waals interactions provide the primary packing forces within the crystal structure and reflect the significant aliphatic character contributed by the thiazinane ring system.

Oxygen-hydrogen contacts account for 28.3% of surface interactions, primarily involving the sulfonyl oxygen atoms as hydrogen bond acceptors [13]. These interactions provide the primary stabilization mechanism for crystal packing and involve both amino group hydrogens and aromatic carbon-bound hydrogens as donors.

Nitrogen-hydrogen interactions contribute 15.2% of the surface contacts, representing weaker hydrogen bonding involving the aniline amino group [13]. These secondary interactions supplement the primary oxygen-hydrogen contacts and contribute to the overall crystal stability.

Carbon-hydrogen interactions represent 8.7% of surface contacts, primarily involving aromatic carbon-hydrogen⋯π interactions between adjacent molecules [12] [13]. These interactions provide additional stabilization through weak π-system interactions characteristic of aromatic compounds.

Minor contributions include sulfur-hydrogen contacts (3.8%) and carbon-carbon interactions (1.5%), the latter representing π-π stacking interactions between aromatic ring systems [12]. The relative percentages confirm the balanced contribution of multiple interaction types to crystal packing stability.

Chromatographic Techniques for Purity Determination

Chromatographic analysis employs high-performance liquid chromatography with ultraviolet detection for quantitative purity assessment and identification confirmation.

The optimized method utilizes a reverse-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) with gradient elution employing 0.1% trifluoroacetic acid in water and acetonitrile as mobile phases [14]. The gradient profile progresses from 20% to 80% acetonitrile over 30 minutes, providing optimal resolution of the target compound from potential impurities [14].

Detection employs ultraviolet absorption at 254 nm, corresponding to the aromatic absorption maximum and providing sensitive quantification [14]. The method demonstrates excellent linearity over the range 0.5-100 μg/mL with a correlation coefficient of r² = 0.9998, meeting pharmaceutical analytical requirements.

The compound elutes at a retention time of 18.5 minutes under the specified conditions, with baseline resolution from all observed impurities [14]. Method validation parameters include limits of detection and quantification of 0.15 and 0.50 μg/mL, respectively, demonstrating adequate sensitivity for purity analysis.

Precision studies demonstrate relative standard deviation values below 2.0% for both intra-day and inter-day measurements, confirming method reproducibility [14]. Accuracy determinations yield recovery values between 98.5% and 101.2%, within acceptable limits for analytical method validation.

XLogP3

0.9

Wikipedia

2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione

Dates

Last modified: 08-15-2023

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